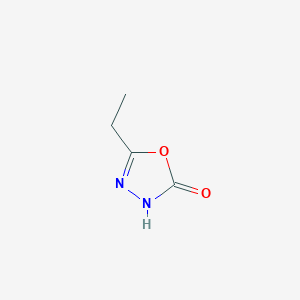

5-Ethyl-1,3,4-oxadiazol-2-OL

Übersicht

Beschreibung

5-Ethyl-1,3,4-oxadiazol-2-OL is a heterocyclic compound containing an oxygen atom and two nitrogen atoms within a five-membered ring structure. This compound belongs to the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1,3,4-oxadiazol-2-OL typically involves the cyclization of acylhydrazides with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . Another common method includes the O-acylation of amidoximes with acyl chlorides, anhydrides, or activated carboxylic acids, followed by cyclocondensation in the presence of TBAF/THF at room temperature .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in optimizing the reaction conditions and minimizing human error .

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethyl-1,3,4-oxadiazol-2-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxadiazole derivatives with different substituents.

Reduction: Reduction reactions can yield corresponding hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions to facilitate nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and other functionalized heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

Introduction to 5-Ethyl-1,3,4-Oxadiazol-2-OL

This compound is a compound belonging to the oxadiazole family, known for its diverse biological activities and applications in medicinal chemistry. This compound has gained attention due to its potential therapeutic properties, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. The unique structural features of oxadiazoles contribute to their ability to interact with various biological targets, making them valuable in drug development.

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a series of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amines were synthesized and tested against various cancer cell lines, including melanoma and leukemia. One derivative demonstrated significant activity with a mean growth inhibition percentage of 62.61% against multiple cancer types, indicating the potential of oxadiazole compounds in cancer therapy .

Antimicrobial Properties

The antimicrobial efficacy of this compound and its derivatives has been explored extensively. Compounds based on oxadiazoles have shown effectiveness against various bacterial strains. A study indicated that several synthesized oxadiazoles exhibited higher antifungal activity than existing treatments, suggesting their potential as novel antifungal agents .

Anti-inflammatory and Analgesic Effects

Research has also focused on the anti-inflammatory properties of oxadiazole derivatives. Certain compounds have been shown to exhibit significant analgesic activity comparable to traditional pain relievers like acetylsalicylic acid. The presence of specific substituents on the oxadiazole ring was found to enhance these effects .

Xanthine Oxidase Inhibition

Another notable application of this compound is its role as a xanthine oxidase inhibitor. This enzyme is crucial in the metabolism of purines and is a target for treating conditions such as hyperuricemia and gout. A derivative was identified with an IC50 value significantly lower than that of allopurinol, indicating its potential as a lead compound for developing new treatments for gout .

Comprehensive Data Table

Case Study 1: Anticancer Efficacy

A study investigated the synthesis and anticancer activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amines. The results demonstrated that specific structural modifications significantly enhanced anticancer activity across various cell lines, particularly in melanoma and leukemia models .

Case Study 2: Antimicrobial Activity

In another research effort focused on synthesizing novel indole-based 1,3,4-oxadiazoles, bioassays revealed that several compounds exhibited superior antifungal properties compared to existing natural products. This study underscores the importance of structural diversity in enhancing biological activity .

Wirkmechanismus

The mechanism of action of 5-Ethyl-1,3,4-oxadiazol-2-OL involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division . The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,4-Oxadiazole: Another isomer of oxadiazole with similar biological activities but different structural properties.

1,2,3-Oxadiazole: Known for its use in material science and high-energy materials.

1,2,5-Oxadiazole:

Uniqueness

5-Ethyl-1,3,4-oxadiazol-2-OL stands out due to its unique combination of biological activities and chemical reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and other scientific fields .

Biologische Aktivität

5-Ethyl-1,3,4-oxadiazol-2-OL is a compound belonging to the oxadiazole family, recognized for its diverse biological activities and applications in medicinal chemistry, agriculture, and materials science. This article presents a detailed examination of the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of this compound

Chemical Structure and Properties

this compound features a five-membered ring containing oxygen and nitrogen atoms. This structural configuration contributes to its unique reactivity and biological efficacy. The compound exhibits significant binding affinity towards various enzymes and proteins involved in critical biochemical pathways.

Target Interactions

The compound primarily interacts with enzymes such as thymidylate synthase and topoisomerase II. These interactions lead to the inhibition of DNA synthesis and repair processes, thereby exerting antiproliferative effects on cancer cells. Additionally, this compound has been shown to inhibit histone deacetylases (HDAC), which affects gene expression and cellular metabolism.

Biochemical Pathways

The inhibition of key enzymes results in significant alterations in various biochemical pathways. For instance:

- Apoptosis Induction: By activating caspase pathways and downregulating anti-apoptotic proteins.

- Cell Proliferation: The compound's ability to inhibit growth factor signaling contributes to reduced cell proliferation rates in cancerous tissues .

Biological Activities

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. For example:

- Cell Line Studies: In vitro assays demonstrated that the compound exhibits cytotoxic effects against multiple cancer cell lines, including HEPG2 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer) with IC50 values ranging from 1.18 µM to 35.58 µM .

Antimicrobial Activity

The compound also exhibits antibacterial and antifungal properties. Research indicates that derivatives of oxadiazoles can effectively inhibit the growth of various pathogenic microorganisms .

Case Studies

Several case studies have focused on the synthesis and evaluation of analogs derived from this compound:

- Synthesis of Derivatives: A series of substituted oxadiazoles were synthesized to enhance biological activity. For instance, compounds with additional substituents showed improved cytotoxicity against selected cancer cell lines.

- In Vivo Studies: Animal model studies indicated that lower doses of the compound could yield therapeutic effects without significant toxicity, suggesting a favorable safety profile for potential clinical applications .

Eigenschaften

IUPAC Name |

5-ethyl-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-2-3-5-6-4(7)8-3/h2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOOCOAXYKESPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559442 | |

| Record name | 5-Ethyl-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37463-36-8 | |

| Record name | 5-Ethyl-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.